D-Mannopyranose,2,3,4,6-tetraacetate
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Overview
Description
The compound “D-Mannopyranose,2,3,4,6-tetraacetate” is a complex organic molecule characterized by multiple hydroxyl, acetyl, and formyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the core heptyl and octan structures, followed by the introduction of hydroxyl groups through oxidation reactions. Acetylation is then performed using acetic anhydride in the presence of a catalyst such as pyridine. The formyl group is introduced via formylation reactions, often using reagents like formic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: Acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion of formyl groups to hydroxyl groups.
Substitution: Introduction of new functional groups in place of acetyl groups.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxyl and formyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The acetyl groups may also participate in acetylation reactions, modifying the function of biomolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfooxy)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- (2R,3R,4R,5S,6S)-2-(乙酰氧基甲基)-6-(4-氯-3-(4-乙氧基苄基)苯基)四氢-2H-吡喃-3,4,5-三乙酸酯
Uniqueness
The uniqueness of “D-Mannopyranose,2,3,4,6-tetraacetate” lies in its specific stereochemistry and functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo multiple types of reactions and form various products makes it a versatile compound in research and industry.
Properties
IUPAC Name |
[(2R,3R,4S,5S)-3,4-diacetyl-5-formyl-2,3,4,5-tetrahydroxy-6-oxoheptyl] acetate;[(4R,5S,6R,7R)-4,5-diacetyl-5,6,7,8-tetrahydroxy-2,3-dioxooctan-4-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H20O10/c1-7(16)12(21,6-15)14(23,9(3)18)13(22,8(2)17)11(20)5-24-10(4)19;1-6(16)11(21)14(8(3)18,24-9(4)19)13(23,7(2)17)12(22)10(20)5-15/h6,11,20-23H,5H2,1-4H3;10,12,15,20,22-23H,5H2,1-4H3/t11-,12+,13-,14-;10-,12-,13+,14-/m11/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBZMKDODHRZGT-NVCRWXGOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C(C(=O)C)(C(C(C(CO)O)O)(C(=O)C)O)OC(=O)C.CC(=O)C(C=O)(C(C(=O)C)(C(C(COC(=O)C)O)(C(=O)C)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C(=O)[C@](C(=O)C)([C@@]([C@@H]([C@@H](CO)O)O)(C(=O)C)O)OC(=O)C.CC(=O)[C@@](C=O)([C@](C(=O)C)([C@]([C@@H](COC(=O)C)O)(C(=O)C)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O20 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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